molecular formula C10H12O2 B1265842 2,4-Dimethylphenylacetic acid CAS No. 6331-04-0

2,4-Dimethylphenylacetic acid

Cat. No. B1265842
CAS RN: 6331-04-0
M. Wt: 164.2 g/mol
InChI Key: MWBXCWLRASBZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,4-dimethylphenylacetic acid often involves multi-step chemical processes. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid, which shares the dimethylphenyl motif, includes key steps such as dibromination of 3,4-dimethylbenzoic acid, followed by regioselective coupling and cyclodehydration (Yang & Denny, 2009). Another example is the preparation of 3,4-dimethoxyphenylacetic acid through a Friedel-Crafts reaction, highlighting a methodology that could be applicable to synthesizing 2,4-dimethylphenylacetic acid (Jintao, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-dimethylphenylacetic acid can be elucidated through techniques such as X-ray crystallography. For instance, the study of dimethyl 2,2'-bithiophenedicarboxylates provided insights into the coplanar arrangements and electrostatic stabilization of the structure, which could be relevant for understanding the structural characteristics of 2,4-dimethylphenylacetic acid (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds with dimethylphenyl structures often lead to the formation of products with significant biological or chemical properties. For example, the oxidative migration of a methyl group in a reaction mediated by ruthenium and osmium on a dimethylphenylazo compound shows the reactivity and transformation possibilities of the dimethylphenyl group (Acharyya et al., 2003).

Scientific Research Applications

Herbicide Efficacy and Environmental Impact

2,4-Dimethylphenylacetic acid, related to 2,4-Dichlorophenoxyacetic acid (2,4-D), is primarily studied for its application as an herbicide. Research has focused on its dissipation in soil, indicating that both amine salt and ester forms of 2,4-D dissipate at equivalent rates, confirming earlier field studies. This knowledge is crucial for understanding its environmental impact and efficacy in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).

Comparative Toxicity Studies

Studies have compared the toxicity of various forms of 2,4-D, including its acid, dimethylamine salt, and ester forms. These comparative studies in rats demonstrate that these forms have comparable toxicities, supporting the idea that different chemical forms of 2,4-D have similar health impacts (Charles, Cunny, Wilson, & Bus, 1996).

Scientometric Analysis of 2,4-D Research

A scientometric review of 2,4-D research highlights the fast advancement in studying its toxicology and mutagenicity. This review provides insights into global research trends, emphasizing the importance of molecular biology in understanding 2,4-D's impact (Zuanazzi, Ghisi, & Oliveira, 2020).

Molecular Action and Herbicidal Mode

2,4-D's molecular action as an herbicide has been explored in detail. It mimics natural auxin at the molecular level, causing abnormal growth and death in dicots, which provides insights into its selective herbicidal properties (Song, 2014).

Metabolic Pathways and Breakdown

Studies have also focused on the metabolic pathways of 2,4-D in plants, revealing the primary pathways such as ester hydrolysis followed by the formation of various metabolites. Understanding these pathways is critical for assessing environmental risks and enhancing phytoremediation efforts (Hamburg et al., 2001).

Enhancing Phytoremediation

Research into bacterial endophytes has shown potential in enhancing phytoremediation of soils contaminated with 2,4-D. By inoculating plants with specific bacteria capable of degrading 2,4-D, researchers have demonstrated improved removal of the herbicide from soil and reduced accumulation in plant tissues (Germaine et al., 2006).

Safety And Hazards

The safety information for 2,4-Dimethylphenylacetic acid indicates that it should be stored in a dry, cool, and well-ventilated place . Contact with skin and eyes should be avoided, and it should not be breathed in or ingested .

properties

IUPAC Name

2-(2,4-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBXCWLRASBZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212698
Record name 2,4-Dimethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylphenylacetic acid

CAS RN

6331-04-0
Record name 2,4-Dimethylphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6331-04-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dimethylbenzylcyanide (70 g, 0.48 mol) was mixed with water (134 ml) and concentrated sulfuric acid (106 ml, 1.98 mol) was added slowly. The reaction was heated to reflux for 3 hours, then cooled to room temperature over 18 hours. The mixture was poured onto crushed ice (500 ml), stirred for one hour and the resulting precipitate was isolated by filtration. After washing with water the solid was dissolved in 1.2M sodium hydroxide solution (500 ml), extracted with dichloromethane (2×250 ml) and the aqueous phase was treated with decolourising carbon (2 g) at reflux for 10 min and filtered hot through hyflo supercel. The filtrate was then acidified with concentrated hydrochloric acid and the resulting precipitate was isolated by filtration, washed with water and dried under vacuum to give 2,4-dimethyl-phenyl-acetic acid (52.6 g) as a white solid. 1H NMR (250 MHz, CD3OD/D2O): δ=6.88-7.03 (3H, m), 3.48-3.68 (2H, s), 2.23 (6H, s), ppm.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Name
Quantity
134 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylphenylacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylphenylacetic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylphenylacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylphenylacetic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylphenylacetic acid

Citations

For This Compound
22
Citations
GJ Bennett - 1955 - search.proquest.com
… methyl ketone into 2: 4-dimethylphenylacetic acid by the … the bromo-ketolactone yields 2: 4-dimethylphenylacetic acid. … 2: 4-Dimethylphenylacetic acid is found among the products, …
Number of citations: 4 search.proquest.com
CL Arcus, GJ Bennett - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… (111) into 2 : 4dimethylphenylacetic acid, an intermediate … of the latter yield 2 : 4-dimethylphenylacetic acid. For the … The latter isolation shows 2 : 4-dimethylphenylacetic acid to be …
Number of citations: 1 pubs.rsc.org
J Wolinsky, D Chan - The Journal of Organic Chemistry, 1966 - ACS Publications
3-Isopropenyl-6-oxoheptanoic acid (I) is converted slowly on standing or rapidly on heating with a trace of acid into a mixture of< rans-2, 4-dihydroxy-2, 4-dimethyl-< rcms-l-acetic acid-…
Number of citations: 9 pubs.acs.org
高橋秀次, 大木英二 - Chemical and pharmaceutical bulletin, 1967 - jlc.jst.go.jp
Alkaline degradation of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus, afforded oct-4-en-3-one (II), an unsaturated keto-alcohol (X), …
Number of citations: 3 jlc.jst.go.jp
GS SKINNER, TF SANDERSON… - The Journal of …, 1959 - ACS Publications
It has been shown in previous reports1 that isomeric monoalkylphenylacetonitriles could be separated through the intermediate d-cyano-ahydroxycinnamates. We have accordingly …
Number of citations: 2 pubs.acs.org
AT Blomquist, CF Heins - The Journal of Organic Chemistry, 1969 - ACS Publications
Pyrolysis of 4, 6-dimethylbenzocyclobutenone p-toluenesulfonylhydrazone sodium salt (lb) in acetamide gave 4, 6-dimethylbenzocyclobutenyl p-tolyl sulfone (2) and 4, 6-…
Number of citations: 11 pubs.acs.org
G Hedrick, R Lawrence - Industrial & Engineering Chemistry, 1960 - ACS Publications
IPinonig acid (III) was first prepared by Baeyer (3) in 1896 in developing the structure for-pinene. Some timelater DuPont (70) gave a more complete description of the structures of the …
Number of citations: 14 pubs.acs.org
X Chen, H Chen, J Xiao, J Liu, N Tang… - Food Research …, 2020 - Elsevier
The pickled products of finger citron are famous in southern China for their unique taste and flavor. Although pickling process involves complex treatments including salting, desalting, …
Number of citations: 77 www.sciencedirect.com
N Ferro, A Gallegos, P Bultinck… - Journal of Chemical …, 2006 - ACS Publications
Auxins are defined mainly by a set of physiological actions, but the structure-effect relationship still is based on chemical intuition. Currently a well-defined auxin molecular structure is …
Number of citations: 32 pubs.acs.org
M Elliott, NF Janes, KA Jeffs - CHEMISTRY …, 1967 - SOC CHEMICAL INDUSTRY 14 …
Number of citations: 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.